2-(Pyrrolidin-1-yl)benzo[d]thiazole
Overview
Description
“2-(Pyrrolidin-1-yl)benzo[d]thiazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has been synthesized and studied for its antibacterial and antimycobacterial activity .
Synthesis Analysis
The synthesis of “2-(Pyrrolidin-1-yl)benzo[d]thiazole” involves the use of pyrrolidine, a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-yl)benzo[d]thiazole” is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrrolidin-1-yl)benzo[d]thiazole” are influenced by steric factors and the spatial orientation of substituents. Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Functionalized 2-(Pyrrolidin-1-yl)thiazole : A study by Belveren et al. (2017) presents a facile approach to synthesize highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole, showing promising antibacterial and antimycobacterial activity. This efficient protocol employs pyrrolidines and benzoylisothiocyanate, followed by a reaction with alpha-bromo ketones (Belveren et al., 2017).
Antibacterial Activity of Heterocyclic Compounds : Patel and Patel (2015) synthesized a series of heterocyclic compounds, including 2-(pyrrolidin-1-yl)benzo[d]thiazole derivatives. These compounds displayed significant antibacterial activity against various bacterial strains, such as Bacillus subtilis and Staphylococcus aureus, compared to the standard drug ciprofloxacin (Patel & Patel, 2015).
Catalytic and Synthetic Applications
- Palladium-Catalyzed Synthesis : Veltri et al. (2016) explored the use of 2-(pyrrolidin-1-yl)benzo[d]thiazole in a palladium-catalyzed carbonylative multicomponent synthesis. This method facilitated the production of functionalized benzimidazothiazoles, showcasing the compound's utility in complex organic syntheses (Veltri et al., 2016).
Photophysical Properties
- Electrochemical Cells and Light Emission : Ertl et al. (2017) investigated the use of 2-(pyrrolidin-1-yl)benzo[d]thiazole in the synthesis of cyclometalated iridium(III) complexes. These complexes were utilized in light-emitting electrochemical cells (LECs), demonstrating the potential of 2-(pyrrolidin-1-yl)benzo[d]thiazole in developing stable red-light-emitting devices (Ertl et al., 2017).
Anticonvulsant Activity
- Anticonvulsant Agents : A study by Ghabbour et al. (2015) on 1-(thiazol-2-yl)pyrrolidin-2-one derivatives, including those derived from 2-(pyrrolidin-1-yl)benzo[d]thiazole, revealed significant anticonvulsant activity. The compounds were effective in various seizure models, highlighting the potential of these derivatives in treating convulsions (Ghabbour et al., 2015).
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFFUAQBZZXGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303511 | |
Record name | 2-(1-Pyrrolidinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)benzo[d]thiazole | |
CAS RN |
19983-29-0 | |
Record name | 2-(1-Pyrrolidinyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19983-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Pyrrolidinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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